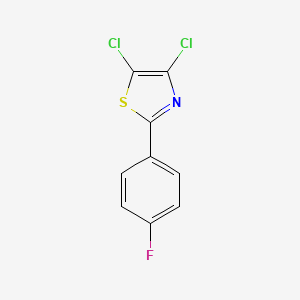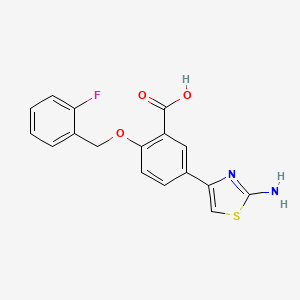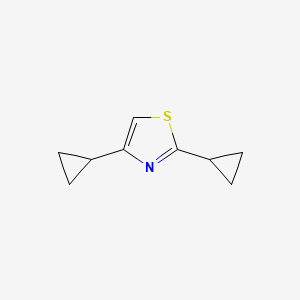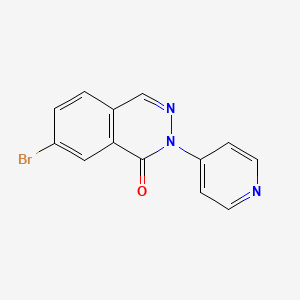
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one is a chemical compound that belongs to the class of phthalazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a pyridine ring in its structure suggests that it may exhibit unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophthalic anhydride and 4-aminopyridine.
Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent like ethanol or acetic acid. The mixture is heated to facilitate the formation of the phthalazinone ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: Advanced purification systems are employed to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Catalysts: Palladium or copper catalysts are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: It may find applications in the development of new materials with unique properties.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the bromine atom and pyridine ring can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-4-yl)phthalazin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2-(pyridin-4-yl)phthalazin-1(2H)-one: The chlorine atom may impart different chemical properties compared to the bromine atom.
7-Methyl-2-(pyridin-4-yl)phthalazin-1(2H)-one: The methyl group may affect the compound’s steric and electronic properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(pyridin-4-yl)phthalazin-1(2H)-one makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H8BrN3O |
|---|---|
Poids moléculaire |
302.13 g/mol |
Nom IUPAC |
7-bromo-2-pyridin-4-ylphthalazin-1-one |
InChI |
InChI=1S/C13H8BrN3O/c14-10-2-1-9-8-16-17(13(18)12(9)7-10)11-3-5-15-6-4-11/h1-8H |
Clé InChI |
WQNHABRZHVVOHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Br)C(=O)N(N=C2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




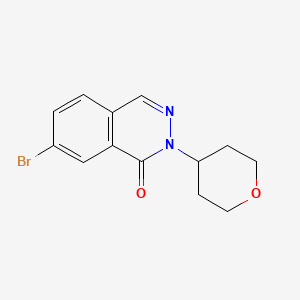
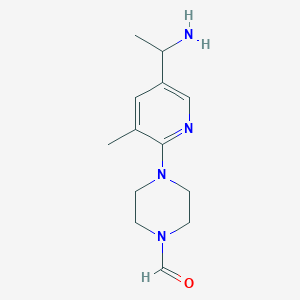

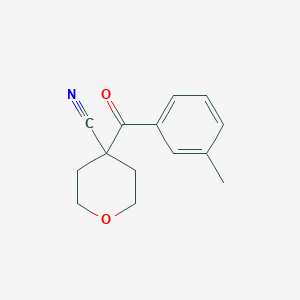
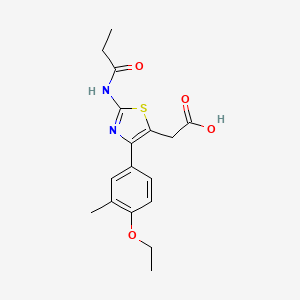
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)

